molecular formula C9H6F3NO B026887 4-(Trifluoromethyl)benzyl isocyanate CAS No. 102422-55-9

4-(Trifluoromethyl)benzyl isocyanate

Cat. No. B026887
M. Wt: 201.14 g/mol
InChI Key: MBBQXHDBRSSIKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Trifluoromethyl)benzyl isocyanate often involves multi-step chemical processes. For example, Artamonov et al. (2012) described the synthesis of isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes, showcasing a methodology that could be adapted for the synthesis of 4-(Trifluoromethyl)benzyl isocyanate by illustrating the use of trifluoromethyldiazomethane in key cycloaddition reactions (Artamonov et al., 2012).

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure and vibrational frequencies of related compounds. Govindasamy and Gunasekaran (2015) performed a comprehensive study using Density Functional Theory (DFT) techniques to analyze the molecular structure and properties of a complex containing a trifluoromethyl group, highlighting methods applicable to analyzing 4-(Trifluoromethyl)benzyl isocyanate (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Research on compounds bearing the trifluoromethyl group and isocyanate functionalities often explores their reactivity and potential for forming novel structures. Xiao et al. (2013) demonstrated the generation of benzo[e][1,2]thiazine derivatives via reactions involving trifluoromethanesulfanylamide, showcasing the reactivity of similar functional groups in synthesizing complex heterocyclic compounds (Xiao et al., 2013).

Physical Properties Analysis

The physical properties of related compounds are critical for understanding their behavior in various conditions. Although specific studies on 4-(Trifluoromethyl)benzyl isocyanate's physical properties are not available, the methodologies used in the analysis of similar compounds, such as spectroscopic and quantum mechanical calculations, offer a framework for such investigations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and handling of these compounds. Mehta and Goicoechea (2019) explored the carboboration of isocyanates with tris(pentafluorophenyl)borane, demonstrating the potential for novel chemical transformations and providing insights into the chemical behavior of compounds with isocyanate groups (Mehta & Goicoechea, 2019).

Scientific Research Applications

“4-(Trifluoromethyl)benzyl isocyanate” is a chemical reagent and its specific applications can vary widely depending on the context of the research. Here are some potential applications based on the properties of isocyanates and trifluoromethyl groups:

  • Pharmaceuticals

    • Trifluoromethyl groups are commonly incorporated into drug molecules, as they can significantly affect pharmaceutical properties . Over 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Polyurethane Production

    • Isocyanates are key ingredients in the production of polyurethanes, which are used in many industrial applications. For example, methylene diphenyl diisocyanate (MDI) is commonly used in the manufacture of rigid foams and surface coatings . Toluene diisocyanate (TDI) is commonly used in applications where flexible foams are used, such as furniture and bedding .
  • Synthesis of Fluorinated Compounds

    • α-Trifluoromethylstyrene derivatives, which could potentially be synthesized using “4-(Trifluoromethyl)benzyl isocyanate”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
  • Pesticides

    • Trifluoromethyl groups are often found in pesticides due to their ability to resist degradation, which makes the pesticides more effective .
  • Fluoropolymers

    • Trifluoromethyl groups are used in the production of fluoropolymers, which have applications in a wide range of industries, including automotive, aerospace, and electronics .
  • Fluorinated Surfactants

    • Trifluoromethyl groups are used in the production of fluorinated surfactants, which are used in fire-fighting foams and in the production of non-stick cookware .

Safety And Hazards

When handling “4-(Trifluoromethyl)benzyl isocyanate”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(isocyanatomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBQXHDBRSSIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624952
Record name 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzyl isocyanate

CAS RN

102422-55-9
Record name 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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